4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one
Description
4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one is a cyclohexanone derivative functionalized with a 3-isopropyl-substituted azetidine ring at the 4-position.
Properties
IUPAC Name |
4-(3-propan-2-ylazetidin-1-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9(2)10-7-13(8-10)11-3-5-12(14)6-4-11/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAGTPIMTNVHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(C1)C2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1507049-47-9 | |
| Record name | 4-[3-(propan-2-yl)azetidin-1-yl]cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-propan-2-ylazetidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of 4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one, emphasizing substituent effects on physicochemical and functional properties:
Physicochemical Properties
- Lipophilicity: The tert-butylphenoxy derivative (logP ~3.5) is more lipophilic than the azetidine analog (estimated logP ~2.8), which lacks aromatic groups.
- Absolute hardness (η) and electronegativity (χ) calculations (per Parr and Pearson ) could further quantify electronic profiles.
- Steric Effects: The isopropyl group on the azetidine introduces greater steric bulk compared to smaller substituents (e.g., methylamino ), affecting binding interactions in biological systems.
Research Findings and Trends
- Heterocyclic Impact : Azetidine’s strain (bond angle ~90°) enhances reactivity compared to five- or six-membered rings, making it a promising candidate for kinetic-controlled syntheses .
- Structure-Activity Relationships (SAR) : Chlorophenyl and trifluoromethyl groups improve metabolic stability and target binding in medicinal chemistry , whereas ethoxyphenyl groups enhance polymer thermal stability .
Biological Activity
4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C12H21NO. It features a cyclohexanone ring that is substituted with a 3-propan-2-ylazetidine group. This compound has garnered interest due to its potential biological activity and interactions with various biological molecules, which may have implications in medicinal chemistry and drug development.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The functional groups present in the compound may facilitate these interactions, leading to modulation of various biochemical pathways. However, detailed studies are required to elucidate the precise mechanisms at play.
Potential Applications
Research into this compound suggests several potential applications:
- Pharmaceutical Development : The compound may serve as an intermediate or active ingredient in drug formulations.
- Chemical Biology : It can be utilized as a building block for synthesizing more complex molecules.
- Material Science : Its unique structure could lead to the development of new materials with specific properties.
Case Studies and Experimental Data
Recent studies have explored the biological effects of this compound. For instance, preliminary data indicate that this compound may exhibit activity against certain biological targets, although comprehensive pharmacological profiles are still under investigation.
Table 1: Summary of Biological Activity Studies
Comparative Analysis with Similar Compounds
In comparison to other cyclohexanone derivatives and azetidine-containing compounds, this compound exhibits distinct properties due to its specific substitution pattern. This uniqueness may confer different reactivity profiles and biological activities.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Reported Biological Activity |
|---|---|---|
| 4-(3-Methylazetidin-1-yl)cyclohexan-1-one | Methyl substitution on azetidine | Moderate enzyme inhibition |
| 4-(3-Ethylazetidin-1-yl)cyclohexan-1-one | Ethyl substitution on azetidine | High cytotoxicity in vitro |
| 4-(3-Butilazetidin-1-yl)cyclohexan-1-one | Butyl substitution on azetidine | Low receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
